p-Coumaraldehyde

Beschreibung

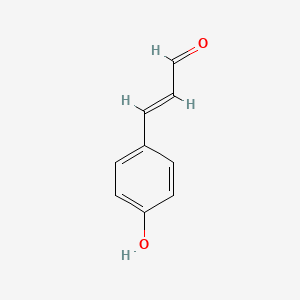

4-hydroxycinnamaldehyde is a cinnamaldehyde that is (E)-cinnamaldehyde substituted at position 4 on the phenyl ring by a hydroxy group. It has a role as an apoptosis inducer, an EC 1.14.13.39 (nitric oxide synthase) inhibitor and a plant metabolite. It derives from an (E)-cinnamaldehyde.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXMVKYNVIGQBS-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314202 |

Source

|

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20711-53-9 |

Source

|

| Record name | trans-p-Coumaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20711-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C |

Source

|

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

p-Coumaraldehyde chemical properties and structure

An In-depth Technical Guide to p-Coumaraldehyde: Chemical Properties and Structure

Introduction

p-Coumaraldehyde, systematically named (E)-3-(4-hydroxyphenyl)prop-2-enal, is an organic compound belonging to the cinnamaldehyde family.[1] It is a key intermediate in the phenylpropanoid pathway in plants, a metabolic route responsible for the biosynthesis of a wide array of phenolic compounds, including lignin, flavonoids, and coumarins.[1] Structurally, it is characterized by a benzene ring substituted with a hydroxyl group at the para position and an acrylic aldehyde group.[1] This compound and its derivatives are of significant interest to researchers in medicinal chemistry, materials science, and plant biology due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for p-Coumaraldehyde.

Chemical Structure

The structure of p-Coumaraldehyde features a conjugated system comprising a phenyl ring, a carbon-carbon double bond, and a carbonyl group, which is responsible for its chemical reactivity and spectroscopic properties.

References

An In-depth Technical Guide to (E)-3-(4-hydroxyphenyl)prop-2-enal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-hydroxyphenyl)prop-2-enal, a phenolic compound belonging to the cinnamaldehyde family, is a molecule of significant interest in the fields of phytochemistry, pharmacology, and materials science.[1] It is a key intermediate in the biosynthesis of lignin and other phenylpropanoids in plants.[2][3][4] This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, biosynthesis, and biological activities, along with detailed experimental protocols for its synthesis and bioactivity assessment.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (E)-3-(4-hydroxyphenyl)prop-2-enal .[5]

It is also widely known by several synonyms:

-

p-Coumaraldehyde[6]

-

4-Hydroxycinnamaldehyde[6]

-

trans-p-Coumaraldehyde[5]

-

3-(4-Hydroxyphenyl)-2-propenal[6]

-

p-Hydroxycinnamaldehyde[6]

-

(2E)-3-(4-hydroxyphenyl)prop-2-enal[5]

Physicochemical and Biological Properties

A summary of the key physicochemical and reported biological activities of (E)-3-(4-hydroxyphenyl)prop-2-enal is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [6] |

| Molecular Weight | 148.16 g/mol | [6] |

| Melting Point | 140 °C | [5][7] |

| pKa (Strongest Acidic) | 9.05 (Predicted) | [1] |

| logP | 1.67 (Predicted) | [1] |

| Water Solubility | 2.17 g/L (Predicted) | [1] |

| Biological Activity | Antioxidant, Antimicrobial, Anticancer | [6][8][9] |

Biosynthesis: The Phenylpropanoid Pathway

(E)-3-(4-hydroxyphenyl)prop-2-enal is synthesized in plants via the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of secondary metabolites.[4][10] The pathway starts with the amino acid phenylalanine.[4]

Key Enzymes in the Pathway: [11]

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate:CoA ligase

-

CCR: Cinnamoyl-CoA reductase

-

CAD: Cinnamyl alcohol dehydrogenase

Experimental Protocols

Synthesis of (E)-3-(4-hydroxyphenyl)prop-2-enal

A reported method for the synthesis of 4-hydroxycinnamaldehydes involves a two-step process from the corresponding 4-hydroxycinnamic acid.[12]

Step 1: Formation of the Weinreb Amide

-

To a solution of p-coumaric acid in a suitable aprotic solvent (e.g., dichloromethane), add N,O-dimethylhydroxylamine hydrochloride and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts.

-

Purify the resulting Weinreb amide by column chromatography on silica gel.

Step 2: Reduction to the Aldehyde

-

Dissolve the purified Weinreb amide in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the cooled solution. The stoichiometry of the reducing agent is critical to prevent over-reduction to the alcohol.

-

After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC.

-

Quench the reaction by the slow addition of a quenching agent, such as methanol or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield pure (E)-3-(4-hydroxyphenyl)prop-2-enal.

Biological Activity Assays

This assay evaluates the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Preparation of Reagents:

-

Prepare a stock solution of (E)-3-(4-hydroxyphenyl)prop-2-enal in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should have a deep purple color.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each dilution of the test compound to separate wells.

-

Add the DPPH solution to each well.

-

Include a control well containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

This method assesses the ability of the compound to inhibit the growth of microorganisms.

-

Preparation of Materials:

-

Prepare sterile nutrient agar plates.

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Prepare a stock solution of (E)-3-(4-hydroxyphenyl)prop-2-enal in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a specific volume of the test compound solution to each well.

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours).

-

-

Measurement and Analysis:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture and Seeding:

-

Culture a suitable cancer cell line (e.g., A549, H1299) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of (E)-3-(4-hydroxyphenyl)prop-2-enal in the culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test compound to the wells.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.[13]

-

Conclusion

(E)-3-(4-hydroxyphenyl)prop-2-enal is a versatile molecule with a well-defined role in plant biochemistry and promising biological activities. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this compound. The detailed protocols and compiled data are intended to facilitate further investigation into its therapeutic and industrial potential.

References

- 1. phytobank.ca [phytobank.ca]

- 2. Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Coumaryl Alcohol|High-Quality Reference Standard [benchchem.com]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. 4-Hydroxycinnamaldehyde | C9H8O2 | CID 641301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Coumaraldehyde | CymitQuimica [cymitquimica.com]

- 7. p-Coumaroyl aldehyde [chembk.com]

- 8. jjournals.ju.edu.jo [jjournals.ju.edu.jo]

- 9. researchgate.net [researchgate.net]

- 10. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.psu.edu [pure.psu.edu]

- 13. accio.github.io [accio.github.io]

p-Coumaraldehyde: A Comprehensive Technical Guide to its Natural Sources and Botanical Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaraldehyde is a key phenolic compound and a central intermediate in the phenylpropanoid pathway, serving as a precursor to monolignols, particularly the p-hydroxyphenyl (H) units of lignin. Its presence and concentration in the plant kingdom are of significant interest due to its roles in plant defense, cell wall structure, and as a potential biomarker. This technical guide provides an in-depth overview of the natural sources and botanical distribution of p-Coumaraldehyde, supported by quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Introduction

p-Coumaraldehyde, a hydroxycinnamaldehyde, is a pivotal molecule in plant secondary metabolism.[1] It is synthesized from the amino acid L-phenylalanine via the general phenylpropanoid pathway.[1] As a direct precursor to p-coumaryl alcohol, it plays a crucial role in the biosynthesis of lignin, a complex polymer essential for structural support in vascular plants.[2] Beyond its structural role, p-coumaraldehyde and its derivatives are involved in plant responses to biotic and abiotic stress.[2] This guide aims to consolidate the current knowledge on the natural occurrence and distribution of p-Coumaraldehyde across the plant kingdom, providing a valuable resource for researchers in phytochemistry, plant biology, and drug discovery.

Botanical Distribution of p-Coumaraldehyde

The distribution of p-Coumaraldehyde is widespread across the plant kingdom, although its concentration can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. It is often found in low concentrations or as a transient intermediate, making its detection and quantification challenging. However, it has been identified in various angiosperms and gymnosperms.

Angiosperms

p-Coumaraldehyde has been detected in a range of angiosperm families, often in response to stress.

-

Cucurbitaceae: Cucumber (Cucumis sativus) is a well-studied model for stress-induced accumulation of p-Coumaraldehyde. Treatment of cucumber hypocotyls with pectinase, simulating a pathogen attack, leads to a significant increase in p-Coumaraldehyde levels.[2][3] It has also been observed in the fruits of squash.[3]

-

Other Angiosperms: While not quantified, p-Coumaraldehyde has been detected in various other angiosperms, including:

Gymnosperms

In gymnosperms, p-Coumaraldehyde is primarily associated with lignin biosynthesis.

-

Pinaceae: This family, which includes pines and spruces, utilizes p-Coumaraldehyde as a precursor for the H-units in their lignin.[5]

Quantitative Data on p-Coumaraldehyde Content

Quantitative data for p-Coumaraldehyde is limited due to its typically low abundance and transient nature. The most comprehensive quantitative analysis has been performed on stress-induced cucumber seedlings.

| Plant Species | Family | Tissue | Condition | p-Coumaraldehyde Concentration (µg/g fresh weight) | Reference |

| Cucumis sativus | Cucurbitaceae | Hypocotyls | Untreated | Not detected or weakly present | [2] |

| Cucumis sativus | Cucurbitaceae | Hypocotyls | Pectinase-treated (24h) | ~20 | [2][3] |

| Cucumis sativus | Cucurbitaceae | Hypocotyls | Pectinase-treated (48h) | Increased ~78-fold over untreated | [2] |

Biosynthesis of p-Coumaraldehyde

p-Coumaraldehyde is synthesized through the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway starts with the deamination of L-phenylalanine and proceeds through a series of enzymatic reactions.

References

An In-depth Technical Guide to the p-Coumaraldehyde Biosynthesis Pathway in Higher Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of p-Coumaraldehyde is a critical branch of the general phenylpropanoid pathway in higher plants. This pathway is not only fundamental for the synthesis of lignin, a major component of the plant cell wall, but also serves as a precursor for a wide array of secondary metabolites with significant biological activities.[1] Understanding the intricacies of the p-Coumaraldehyde biosynthesis pathway, including its enzymatic steps, regulation, and metabolic flux, is paramount for applications in agriculture, biofuel production, and the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the core pathway, detailed experimental protocols for its study, and quantitative data to support further research and development.

The Core Biosynthesis Pathway

The synthesis of p-Coumaraldehyde begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions. This pathway is a segment of the larger monolignol biosynthesis pathway, which produces the precursors for lignin.[2]

The key enzymatic steps leading to p-Coumaraldehyde are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, the deamination of L-phenylalanine to form trans-cinnamic acid.[3][4]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[5][6]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming p-coumaroyl-CoA. This step is a crucial branch point in phenylpropanoid metabolism.[4][7]

-

Cinnamoyl-CoA Reductase (CCR): CCR catalyzes the first committed step in the monolignol-specific branch of the pathway, reducing p-coumaroyl-CoA to p-coumaraldehyde.[8][9]

Following its synthesis, p-coumaraldehyde can be further reduced by Cinnamyl Alcohol Dehydrogenase (CAD) to p-coumaryl alcohol, a primary monolignol.[10]

Pathway Visualization

Quantitative Data

The efficiency and substrate preference of the enzymes in the p-Coumaraldehyde biosynthesis pathway are critical for understanding the metabolic flux towards this compound. The following tables summarize key quantitative data from various studies.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes

| Enzyme | Plant Species | Substrate | Km (µM) | Reference |

| PAL | Cyathobasis fruticulosa | L-Phenylalanine | - | [11] |

| 4CL | Populus trichocarpa x P. deltoides | p-Coumaric Acid | - | [12] |

| Caffeic Acid | - | [12] | ||

| Ferulic Acid | - | [12] | ||

| CCR | Triticum aestivum | Feruloyl-CoA | - | [13] |

| Morus alba (MaCCR1) | Feruloyl-CoA | 2.8 ± 0.3 | [14] | |

| Sinapoyl-CoA | 5.3 ± 0.5 | [14] | ||

| CAD | Nicotiana tabacum | Coniferaldehyde | 0.3 | [15] |

| Coniferyl alcohol | 12 | [15] | ||

| Striga hermonthica (CADa) | Cinnamyl alcohol | 400 | [16] | |

| F5H | Arabidopsis thaliana | Coniferaldehyde | 1.1 ± 0.2 | [17] |

| Coniferyl alcohol | 2.2 ± 0.3 | [17] | ||

| Ferulic Acid | 130 ± 20 | [17] |

Note: '-' indicates data was mentioned but a specific value was not provided in the abstract.

Table 2: Metabolite Concentrations in Cucumber Hypocotyls After Pectinase Treatment

| Metabolite | Treatment | Concentration (µg/g Fresh Weight) |

| p-Coumaraldehyde | Untreated | ~0.1 |

| 24h Pectinase | ~2.5 | |

| 48h Pectinase | ~7.8 | |

| Coniferaldehyde | Untreated | ~0.05 |

| 24h Pectinase | ~0.1 | |

| 48h Pectinase | ~0.15 | |

| Sinapaldehyde | Untreated | ~0.02 |

| 24h Pectinase | ~0.05 | |

| 48h Pectinase | ~0.08 | |

| p-Coumaric Acid | Untreated | ~1.5 |

| 24h Pectinase | ~3.5 | |

| 48h Pectinase | ~4.0 | |

| Ferulic Acid | Untreated | ~0.8 |

| 24h Pectinase | ~1.2 | |

| 48h Pectinase | ~1.5 | |

| Caffeic Acid | Untreated | ~0.2 |

| 24h Pectinase | ~0.4 | |

| 48h Pectinase | ~0.5 | |

| Sinapic Acid | Untreated | ~0.1 |

| 24h Pectinase | ~0.2 | |

| 48h Pectinase | ~0.25 |

Data extracted and estimated from graphical representations in:[18]

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is essential for studying the p-Coumaraldehyde biosynthesis pathway. The following are detailed protocols for key experiments.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.[3][19]

Workflow Visualization:

Materials:

-

Extraction Buffer (e.g., 0.1 M Tris-HCl, pH 8.8)[3]

-

Reagent I (Buffer)[19]

-

Reagent II (L-phenylalanine solution)[19]

-

Reagent III (Stop solution, e.g., 6 M HCl)[3]

-

Spectrophotometer or microplate reader

-

Refrigerated centrifuge

Procedure:

-

Enzyme Extraction:

-

Assay:

-

Preheat the spectrophotometer to 30°C and set the wavelength to 290 nm.[19]

-

In a microcuvette or 96-well UV-transparent plate, prepare a reaction mixture containing Reagent I and Reagent II.[19]

-

Initiate the reaction by adding a small volume (e.g., 5 µL) of the crude enzyme extract.[19]

-

For the blank, add extraction buffer instead of the enzyme extract.

-

Incubate the reaction at 30°C for 30 minutes.[19]

-

Stop the reaction by adding Reagent III.[19]

-

Measure the absorbance at 290 nm.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA = Asample - Ablank).

-

Use the molar extinction coefficient of trans-cinnamic acid to determine the amount of product formed and calculate the enzyme activity.[3]

-

Protocol 2: 4-Coumarate:CoA Ligase (4CL) Activity Assay

This continuous spectrophotometric assay monitors the formation of p-coumaroyl-CoA.[7][20]

Materials:

-

Extraction Buffer[20]

-

Assay Reagents (Reagent I, II, III, IV, V from a commercial kit or prepared individually: Tris-HCl buffer, MgCl2, ATP, p-coumaric acid, Coenzyme A)[7][20]

-

Spectrophotometer

-

Refrigerated centrifuge

Procedure:

-

Enzyme Extraction:

-

Assay:

-

Preheat the spectrophotometer and set the wavelength to 333 nm.[20]

-

Prepare a working solution by mixing the assay reagents according to the kit instructions or established protocols.[7][20]

-

Add the working solution and the crude enzyme extract to a cuvette.

-

Start the reaction by adding Coenzyme A.

-

Monitor the increase in absorbance at 333 nm over time.

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA/min).

-

Use the molar extinction coefficient of p-coumaroyl-CoA to calculate the enzyme activity.

-

Protocol 3: Quantification of p-Coumaraldehyde and Other Phenylpropanoids by LC-MS/MS

This protocol provides a sensitive and specific method for the quantification of p-Coumaraldehyde and related metabolites.[4][21]

Workflow Visualization:

Materials:

-

Liquid nitrogen

-

Extraction solvent (e.g., 75% methanol)[22]

-

Vortex mixer

-

Heated shaker

-

Centrifuge

-

LC-MS/MS system with a C18 column[21]

-

Authentic standards for p-coumaraldehyde and other target metabolites

Procedure:

-

Sample Preparation and Extraction:

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable gradient on a C18 column.[21]

-

Detect and quantify the target metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for each metabolite.

-

Generate standard curves using authentic standards.

-

Calculate the concentration of each metabolite in the original sample.

-

Regulation of the Pathway

The biosynthesis of p-Coumaraldehyde is tightly regulated at multiple levels, including gene expression and enzyme activity. Abiotic and biotic stresses, such as wounding or pathogen attack, can lead to the upregulation of genes encoding the pathway enzymes, resulting in an increased flux towards p-Coumaraldehyde and other phenylpropanoids as part of the plant's defense response.[18][23]

Signaling Pathway Visualization

Conclusion

The p-Coumaraldehyde biosynthesis pathway is a cornerstone of secondary metabolism in higher plants, with profound implications for plant biology and biotechnology. This technical guide provides a foundational understanding of the core pathway, presents critical quantitative data, and offers detailed experimental protocols for its investigation. For researchers, scientists, and drug development professionals, a thorough grasp of this pathway is essential for harnessing the vast potential of plant-derived phenylpropanoids. Further research, particularly in the areas of metabolic flux analysis and the elucidation of regulatory networks, will continue to unveil new opportunities for the targeted manipulation of this vital metabolic route.

References

- 1. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. osti.gov [osti.gov]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sunlongbiotech.com [sunlongbiotech.com]

- 20. sunlongbiotech.com [sunlongbiotech.com]

- 21. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

The Role of p-Coumaraldehyde as a Precursor in Lignin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin, a complex aromatic polymer, is a major component of the secondary cell walls of vascular plants, providing structural rigidity, hydrophobicity to the vascular system, and a barrier against pathogens.[1] The biosynthesis of lignin proceeds via the phenylpropanoid pathway, culminating in the polymerization of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. These precursors give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer, respectively.[1][2] p-Coumaraldehyde occupies a critical branch point in this pathway; it is the direct precursor to p-coumaryl alcohol and the foundational aldehyde for the H-lignin biosynthetic branch.[3] While H-lignin is typically a minor component in most plants, its study and the role of its precursors are vital for understanding lignin's structural diversity and plasticity.[4]

This technical guide provides an in-depth examination of p-coumaraldehyde's function in lignin biosynthesis. It details the core metabolic pathways, presents quantitative data on enzyme kinetics and lignin composition, and offers detailed experimental protocols for the analysis of p-coumaraldehyde and related lignin components.

Lignin Biosynthesis Pathway: The Central Role of p-Coumaraldehyde

The journey from the amino acid phenylalanine to the monolignols is a multi-step enzymatic cascade. p-Coumaraldehyde is formed from p-coumaroyl-CoA in a reaction catalyzed by Cinnamoyl-CoA Reductase (CCR).[5] This is considered the first committed step in the monolignol-specific branch of the pathway.[6] Subsequently, p-coumaraldehyde is reduced to p-coumaryl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD).[7] This alcohol is then transported to the cell wall for oxidative polymerization into H-lignin. The pathway can then diverge, with further hydroxylation and methylation steps leading to the synthesis of the G and S monolignols from precursors downstream of p-coumaroyl-CoA.[3]

Downregulation or mutation of CAD enzymes can lead to an accumulation of hydroxycinnamaldehydes, including p-coumaraldehyde, which can then be directly incorporated into the lignin polymer.[8][9][10] This results in a lignin structure with altered properties, such as an increased aldehyde content, which is of significant interest for biomass and biofuel research.[9][10]

Quantitative Data

The efficiency of p-coumaraldehyde synthesis and conversion is dictated by the kinetic properties of CCR and CAD enzymes, which vary between plant species and isoforms. Similarly, the final composition of lignin reflects the metabolic flux through different branches of the pathway.

Table 1: Enzyme Kinetic Parameters for CCR and CAD Isoforms

This table summarizes the kinetic parameters of Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) with p-coumaraldehyde and related substrates from various plant species. The Michaelis constant (Km) indicates substrate affinity (lower is higher), while the catalytic constant (kcat) represents the turnover rate.

| Enzyme | Species | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| AtCCR1 | Arabidopsis thaliana | p-Coumaroyl-CoA | 1.8 ± 0.3 | 2.5 ± 0.1 | 1.39 | [11] |

| AtCCR1 | Arabidopsis thaliana | Feruloyl-CoA | 2.4 ± 0.3 | 12.3 ± 0.4 | 5.12 | [11] |

| AtCCR1 | Arabidopsis thaliana | Sinapoyl-CoA | 1.4 ± 0.2 | 1.6 ± 0.05 | 1.14 | [11] |

| MtCCR2 | Medicago truncatula | p-Coumaroyl-CoA | 23.3 ± 1.7 | - | - | [12] |

| MtCCR1 | Medicago truncatula | Feruloyl-CoA | 3.5 ± 0.2 | - | - | [12] |

| SbCAD2 | Sorghum bicolor | p-Coumaraldehyde | 14.7 ± 1.6 | 134.4 ± 4.4 | 9.1 | [7] |

| SbCAD2 | Sorghum bicolor | Coniferaldehyde | 15.3 ± 1.2 | 151.7 ± 4.5 | 9.9 | [7] |

| SbCAD2 | Sorghum bicolor | Sinapaldehyde | 9.4 ± 0.9 | 108.4 ± 3.4 | 11.5 | [7] |

| GhCAD35 | Gossypium hirsutum | p-Coumaraldehyde | 12.51 ± 0.81 | 0.49 ± 0.01 | 0.039 | [13] |

| GhCAD45 | Gossypium hirsutum | Coniferaldehyde | 13.05 ± 0.92 | 0.61 ± 0.02 | 0.047 | [13] |

| GhCAD43 | Gossypium hirsutum | Sinapaldehyde | 11.98 ± 0.77 | 0.42 ± 0.01 | 0.035 | [13] |

Table 2: Changes in Lignin Composition and Precursor Accumulation

Genetic modifications or stress conditions can significantly alter the flux towards p-coumaraldehyde and its incorporation into lignin.

| Plant/Condition | Genetic Modification | Observed Change | Magnitude of Change | Reference |

| Cucumber (Cucumis sativus) | Pectinase Treatment (Stress) | Accumulation of p-coumaraldehyde | ~25-fold increase at 24h; ~78-fold at 48h | [14] |

| Arabidopsis thaliana | cad-c cad-d double mutant | Incorporation of cinnamaldehydes | Substantial increase in aldehyde units | [15] |

| Arabidopsis thaliana | med5a/5b ref8-1 mutant | Lignin Composition | Polymer almost entirely from p-coumaryl alcohol | [16] |

| Pine (Pinus massoniana) | Compression Wood vs. Normal Wood | H/G Ratio in Milled Wood Lignin | 0.15 in compressed wood | [17] |

| CAD-deficient Pine | CAD-deficient mutant | Aldehyde incorporation | Significantly enhanced coniferaldehyde levels | [9] |

Experimental Protocols

Accurate quantification of p-coumaraldehyde and characterization of lignin are crucial for research in this field. The following section provides detailed methodologies for key experiments.

Protocol 1: Quantification of p-Coumaraldehyde by UPLC-MS/MS

This protocol is adapted for the quantification of p-coumaraldehyde in plant tissues, inspired by methodologies used for phenolic compound analysis.[14][18][19]

1. Sample Preparation and Extraction: a. Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill. c. Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of 80% methanol (v/v) containing an appropriate internal standard (e.g., deuterated p-coumaric acid). d. Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath at room temperature. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube. Re-extract the pellet with another 0.5 mL of 80% methanol. g. Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. h. Reconstitute the dried extract in 200 µL of 50% methanol. i. Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into a UPLC vial.

2. UPLC-MS/MS Analysis: a. Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system. b. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A typical gradient would be: 0-1 min, 5% B; 1-15 min, linear gradient to 95% B; 15-17 min, hold at 95% B; 17.1-20 min, return to 5% B and equilibrate. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 2-5 µL. h. Mass Spectrometry: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode. i. Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor ion ([M-H]⁻) and product ion transitions for p-coumaraldehyde must be determined by infusing a pure standard. A typical transition for p-coumaraldehyde (m/z 148.05) might be 147 -> 119. j. Quantification: Generate a standard curve using a serial dilution of a pure p-coumaraldehyde standard. Calculate the concentration in the samples based on the peak area ratio to the internal standard.

Protocol 2: Determination of Lignin Content (Klason Method)

This protocol determines the acid-insoluble (Klason) and acid-soluble lignin content and is based on standard procedures.[20][21][22]

1. Sample Preparation: a. Use extractive-free, dried biomass (200-300 mg). The sample should be ground to pass through a 40-mesh screen. b. Determine the exact moisture content of a separate aliquot of the sample by drying at 105°C to a constant weight.

2. Primary Hydrolysis: a. Accurately weigh the extractive-free sample into a pressure-resistant glass tube. b. Add 3.0 mL of 72% (w/w) sulfuric acid. c. Stir with a glass rod until the sample is thoroughly mixed. d. Place the tube in a water bath at 30°C for 60 minutes. Stir every 10-15 minutes.

3. Secondary Hydrolysis: a. Quantitatively transfer the sample to a 250 mL serum bottle by diluting with 84 mL of deionized water. This brings the final acid concentration to 4%. b. Seal the bottle and autoclave at 121°C for 60 minutes. c. Allow the bottle to cool completely before opening.

4. Lignin Quantification: a. Acid-Insoluble Lignin (AIL): i. Filter the cooled hydrolysate through a pre-weighed medium-porosity filtering crucible. ii. Wash the residue thoroughly with hot deionized water until the filtrate is pH neutral. iii. Dry the crucible with the residue at 105°C overnight until a constant weight is achieved.[20] iv. The weight of the residue is the crude AIL. v. To correct for ash, place the crucible in a muffle furnace at 575°C for at least 4 hours. Weigh the remaining ash. vi. AIL (%) = [(Weight of dried residue - Weight of ash) / Initial dry weight of sample] x 100.[20] b. Acid-Soluble Lignin (ASL): i. Collect the filtrate from step 4.a.i and bring it to a known volume (e.g., 100 mL). ii. Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at 205 nm.[21] iii. Dilute the sample with 4% sulfuric acid if the absorbance is outside the linear range of the instrument. iv. ASL (g/L) = Absorbance / (ε * path length), where ε is the absorptivity coefficient (e.g., 110 L·g⁻¹·cm⁻¹ for hardwoods, but should be determined for the specific biomass type). v. ASL (%) = [ASL (g/L) * Volume of filtrate (L) / Initial dry weight of sample (g)] x 100.

Protocol 3: Analysis of Lignin Monomer Composition by Thioacidolysis

Thioacidolysis is a chemical degradation method that cleaves β-O-4 ether linkages in lignin, releasing monomers that can be quantified by GC-MS to determine the H:G:S ratio.[23][24]

1. Reaction: a. Weigh 2-5 mg of extractive-free, dried biomass into a 2 mL screw-cap vial. b. Prepare the thioacidolysis reagent: 2.5% boron trifluoride diethyl etherate and 10% ethanethiol in dioxane (v/v). Add an internal standard (e.g., tetracosane).[24] c. Add 1 mL of the reagent to the vial, purge with nitrogen gas, and cap tightly. d. Heat at 100°C for 4 hours in a heating block.

2. Work-up: a. Cool the vial to room temperature. b. Add 500 µL of deionized water and 500 µL of dichloromethane (DCM). c. Vortex thoroughly and centrifuge to separate the phases. d. Carefully transfer the lower organic (DCM) phase to a new vial. e. Repeat the extraction of the aqueous phase with another 500 µL of DCM and combine the organic phases. f. Dry the combined organic phase over anhydrous sodium sulfate.

3. Derivatization and Analysis: a. Evaporate the solvent under a stream of nitrogen. b. Silylate the dried residue by adding 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% trimethylchlorosilane (TMCS). c. Heat at 60°C for 30 minutes. d. Analyze the trimethylsilylated monomers by Gas Chromatography-Mass Spectrometry (GC-MS). e. Identify and quantify the H, G, and S monomer peaks based on their retention times and mass spectra compared to authentic standards. Calculate the relative abundance to determine the H:G:S ratio.

Protocol 4: In Vitro Enzyme Activity Assay for CCR and CAD

This spectrophotometric assay measures the activity of CCR or CAD by monitoring the change in absorbance of NADPH at 340 nm.[7][12]

1. Reagents and Buffers: a. Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.0. b. NADPH Stock Solution: 10 mM NADPH in assay buffer. c. Substrate Stock Solutions: 10 mM solutions of p-coumaroyl-CoA (for CCR) or p-coumaraldehyde (for CAD) in an appropriate solvent (e.g., DMSO or buffer) and stored at -20°C. d. Enzyme: Purified recombinant CCR or CAD protein, diluted to an appropriate concentration in assay buffer.

2. Assay Procedure: a. The assay is performed in a 96-well UV-transparent plate or in a 1 mL cuvette. b. Prepare a reaction mixture (e.g., for a 200 µL final volume) containing:

- 160 µL Assay Buffer

- 20 µL NADPH (final concentration 100-200 µM)

- 10 µL Enzyme solution c. Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to pre-warm and record a baseline reading at 340 nm. d. Initiate the reaction by adding 10 µL of the substrate stock solution (for a final concentration range of 1-200 µM, depending on the expected Km). e. Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes) using a spectrophotometer. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance.

3. Data Analysis: a. Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the curve. b. Convert the rate to µmol/min using the Beer-Lambert law (ΔAbs = ε * c * l), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹. c. To determine kinetic parameters (Km and Vmax), perform the assay across a range of substrate concentrations. d. Plot the initial reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.

Conclusion

p-Coumaraldehyde is a pivotal intermediate in the biosynthesis of lignin, serving as the gateway to the formation of p-hydroxyphenyl (H) lignin units. The enzymes responsible for its synthesis (CCR) and reduction (CAD) are key control points that dictate the flux of metabolites into the H, G, and S branches of the pathway. Perturbations in this pathway, particularly the downregulation of CAD activity, can lead to the direct incorporation of p-coumaraldehyde and other cinnamaldehydes into the lignin polymer, creating novel structures with modified properties. Understanding the regulation, quantification, and enzymatic conversion of p-coumaraldehyde is therefore essential for applications ranging from fundamental plant biology to the strategic genetic engineering of biomass for improved digestibility and processing. The protocols and data presented in this guide offer a robust framework for researchers to investigate the multifaceted role of this critical lignin precursor.

References

- 1. mdpi.com [mdpi.com]

- 2. novapublishers.com [novapublishers.com]

- 3. Ancient origin of the biosynthesis of lignin precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yet another twist in lignin biosynthesis: Is there a specific alcohol dehydrogenase for H-lignin production? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. The Enzyme Activity and Substrate Specificity of Two Major Cinnamyl Alcohol Dehydrogenases in Sorghum (Sorghum bicolor), SbCAD2 and SbCAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extent of incorporation of hydroxycinnamaldehydes into lignin in cinnamyl alcohol dehydrogenase-downregulated plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic and inhibition studies of cinnamoyl-CoA reductase 1 from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular and Biochemical Basis for Stress-Induced Accumulation of Free and Bound p-Coumaraldehyde in Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Deciphering the linkage type and structural characteristics of the p-hydroxyphenyl unit in Pinus massoniana Lamb compressed wood lignin [agris.fao.org]

- 18. Establishment of a UPLC-PDA/ESI-Q-TOF/MS-Based Approach for the Simultaneous Analysis of Multiple Phenolic Compounds in Amaranth (A. cruentus and A. tricolor) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of Lignin (Klason), Lignin (Klason) Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 21. web.abo.fi [web.abo.fi]

- 22. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 23. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics of p-Coumaraldehyde including molecular weight and formula

An In-depth Technical Guide to the Physical Characteristics of p-Coumaraldehyde

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its application in further research and development. This guide provides a detailed overview of the physical characteristics of p-Coumaraldehyde, a naturally occurring phenolic compound.

Introduction to p-Coumaraldehyde

p-Coumaraldehyde, systematically named (E)-3-(4-hydroxyphenyl)prop-2-enal, is an organic compound with the molecular formula C9H8O2.[1][2][3][4][5] It belongs to the cinnamaldehyde family and is characterized by a benzene ring substituted with a hydroxyl group and an acrylic aldehyde group.[1] This compound is a key intermediate in the phenylpropanoid pathway in plants, playing a role in the biosynthesis of lignin and other important secondary metabolites.[1]

Physicochemical Properties

The quantitative physical and chemical data for p-Coumaraldehyde are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C9H8O2 | [1][2][3][4][5] |

| Molecular Weight | 148.16 g/mol | [1][2][3][4][5] |

| Melting Point | 140 °C | [3] |

| Boiling Point | 309.4 ± 17.0 °C (Predicted) | [3] |

| Density | 1.174 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Slightly soluble; 2.17 g/L (Predicted) | [1][6] |

| pKa (Strongest Acidic) | 9.05 - 9.59 (Predicted) | [3][6] |

| Appearance | Neat | [2][4] |

| Stability | Light Sensitive | [2] |

| Storage Temperature | -20°C | [3][4] |

Experimental Protocols and Data Considerations

The provided physical characteristics are compiled from various chemical suppliers and databases. The melting point is reported as an exact value, suggesting it is derived from experimental measurement.[3] However, properties such as boiling point, density, and pKa are listed as "predicted," indicating they are the result of in silico modeling rather than laboratory experimentation.[3][6] The water solubility is described qualitatively as "slightly soluble" and also given as a predicted value.[1][6]

For rigorous research and drug development, it is recommended that these predicted values be experimentally verified. Standard experimental protocols for determining these properties would include:

-

Melting Point: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

-

Boiling Point: Ebulliometry or distillation-based methods, though challenging for a high-boiling, potentially sensitive compound.

-

Solubility: Shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

pKa: Potentiometric titration or UV-Vis spectrophotometry.

Detailed, citable experimental protocols for p-Coumaraldehyde specifically were not available in the initial search. Researchers should refer to standard pharmacopeial or organic chemistry laboratory manuals for detailed methodologies.

Molecular Structure

To visualize the molecular structure of p-Coumaraldehyde, a 2D diagram has been generated using the Graphviz DOT language.

References

The Genesis of a Lignin Monomer: A Technical Guide to the Historical Discovery and First Isolation of p-Coumaraldehyde

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical discovery and initial isolation of p-Coumaraldehyde (4-hydroxycinnamaldehyde). This document details the early synthesis, foundational isolation techniques, and the biochemical context of this important phenylpropanoid.

Historical Overview

p-Coumaraldehyde, a key intermediate in the biosynthesis of monolignols and various plant secondary metabolites, has been a subject of scientific interest for over a century.[1][2] While its presence as a constituent of lignin was inferred from early studies of wood chemistry, its definitive chemical synthesis predates its well-documented isolation from a natural source.

The first chemical synthesis of p-Coumaraldehyde is attributed to Pauly and Wascher in 1923. Their work provided the first unambiguous structural confirmation and a method for obtaining the compound for further study. Later, in 1974, Nakamura, Nakatsubo, and Higuchi developed significantly improved synthetic methods, highlighting the compound's importance as an intermediate in lignin biosynthesis.[3] These newer methods, which offered higher yields, became foundational for subsequent research.

While its existence in plants was long assumed, the first detailed report of its isolation from an animal source came much later. In 1999, p-hydroxycinnamaldehyde was isolated from the sawfly, Acantholyda parki S., and identified as an antibacterial substance, marking the first instance of its discovery in the animal kingdom.[1]

Data Presentation: Synthesis and Properties

Quantitative data from early and improved synthetic methods are summarized below.

Table 1: Early and Improved Synthesis of p-Coumaraldehyde

| Method/Reference | Starting Materials | Yield (%) | Melting Point (°C) |

| Pauly and Wascher (1923) (as cited in Nakamura et al., 1974) | Methoxymethyl ether of p-hydroxybenzaldehyde, Acetaldehyde | Low (e.g., 26% for p-coumaraldehyde) | Not specified in secondary source |

| Nakamura et al. (1974) - Method 1 | p-Hydroxybenzaldehyde, 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine, n-butyllithium | 63% (Overall) | 134 |

| Nakamura et al. (1974) - Method 2 | p-Hydroxycinnamic acid chloride, Lithium tri-t-butoxyaluminohydride | Good (not specified) | 134 |

Table 2: Spectroscopic Data for Synthesized p-Coumaraldehyde (Nakamura et al., 1974)

| Spectrum | Wavelength/Shift | Interpretation |

| IR (KBr) cm⁻¹ | 1647 | -CHO (aldehyde) |

| 970 | C=C (trans) | |

| 810 | Ar (aromatic) | |

| NMR (CD₃COCD₃) δ (ppm) | 6.6-7.8 | Aromatic and vinylic protons |

| 9.6 | Aldehydic proton |

Experimental Protocols

First Synthesis of p-Coumaraldehyde (Pauly and Wascher, 1923 - Method as described by Nakamura et al., 1974)

This early method involved an aldol condensation reaction.

-

Protection of the Phenolic Hydroxyl Group: The p-hydroxy group of p-hydroxybenzaldehyde was first protected as its methoxymethyl ether.

-

Aldol Condensation: The protected p-hydroxybenzaldehyde was then reacted with acetaldehyde under alkaline conditions at a high temperature for a prolonged period.

-

Deprotection: The methoxymethyl ether protecting group was subsequently removed to yield p-Coumaraldehyde.

Note: This method resulted in low yields due to the harsh alkaline and high-temperature conditions.

Improved Synthesis of p-Coumaraldehyde (Nakamura et al., 1974)

This method provides a higher yield through a two-carbon homologation.

-

Reaction Setup: In a flask under a nitrogen atmosphere, a solution of 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to -77°C.

-

Lithiation: An equivalent amount of n-butyllithium in n-hexane is added dropwise to the cooled solution.

-

Addition of Aldehyde: A solution of the methoxymethyl ether of p-hydroxybenzaldehyde in anhydrous THF is added to the reaction mixture.

-

Quenching and Extraction: The reaction is quenched with water, and the product is extracted with ether.

-

Hydrolysis and Deprotection: The resulting oxazine derivative is hydrolyzed, and the methoxymethyl protecting group is removed to yield p-Coumaraldehyde.

-

Purification: The crude product is purified by recrystallization.

Representative Isolation of p-Coumaraldehyde from a Natural Source (Insect) (Adapted from Sugumaran et al., 1999)

While not the first historical isolation, this protocol details the steps for extracting and purifying p-Coumaraldehyde from a biological matrix.

-

Homogenization: Larvae of the sawfly Acantholyda parki S. are homogenized in a suitable solvent (e.g., methanol or ethanol) to extract small molecules.

-

Centrifugation: The homogenate is centrifuged to remove solid debris.

-

Solvent Partitioning: The supernatant is subjected to liquid-liquid extraction to partition the compounds based on polarity. For example, partitioning between water and ethyl acetate.

-

Chromatography: The crude extract is then purified using chromatographic techniques.

-

Thin-Layer Chromatography (TLC): Initial separation and visualization of the components.

-

High-Performance Liquid Chromatography (HPLC): Final purification of p-Coumaraldehyde using a suitable column (e.g., reverse-phase C18) and solvent system.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualization: Biosynthetic Pathway

The following diagram illustrates the biosynthesis of p-Coumaraldehyde within the broader phenylpropanoid pathway.

Caption: The phenylpropanoid pathway leading to the formation of p-Coumaraldehyde.

References

p-Coumaraldehyde (CAS Registry Number: 20711-53-9): A Comprehensive Technical Guide for Identification and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaraldehyde, with the CAS registry number 20711-53-9, is a naturally occurring phenolic compound belonging to the cinnamaldehyde family.[1] Systematically named (E)-3-(4-hydroxyphenyl)prop-2-enal, this molecule plays a significant role in plant biochemistry as a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin, flavonoids, and other defense-related compounds.[1][2] Beyond its role in the plant kingdom, p-coumaraldehyde has garnered attention in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][3][4] This technical guide provides an in-depth overview of p-coumaraldehyde, focusing on its identification through chemical and spectroscopic data, methods for its synthesis and analysis, and a summary of its biological activities, supported by detailed experimental protocols and visual workflows.

Chemical and Physical Properties

p-Coumaraldehyde is a solid at room temperature and is characterized by a molecular formula of C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1][3][5] Its structure features a benzene ring substituted with a hydroxyl group at the para position, conjugated with an α,β-unsaturated aldehyde moiety. This conjugated system is responsible for its characteristic UV absorbance and contributes to its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of p-Coumaraldehyde

| Property | Value | Reference |

| CAS Registry Number | 20711-53-9 | [1] |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)prop-2-enal | [1] |

| Synonyms | 4-hydroxycinnamaldehyde, p-hydroxycinnamaldehyde | [1] |

| Molecular Formula | C₉H₈O₂ | [1][3][5] |

| Molecular Weight | 148.16 g/mol | [1][3][5] |

| Appearance | Neat | [3] |

| Melting Point | 134 °C | [5] |

| Solubility | Slightly soluble in water | [1] |

Synthesis of p-Coumaraldehyde

Several synthetic routes to p-coumaraldehyde have been reported, primarily involving the oxidation of p-coumaryl alcohol or the homologation of p-hydroxybenzaldehyde.

Experimental Protocol: Synthesis via Two-Carbon Homologation of p-Hydroxybenzaldehyde

This method involves the reaction of a protected p-hydroxybenzaldehyde with a dihydro-1,3-oxazine derivative, followed by reduction and hydrolysis to yield the target aldehyde.

Materials:

-

p-Hydroxybenzaldehyde

-

Dihydropyran

-

DL-camphor-10-sulfonic acid or p-toluenesulfonic acid

-

2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine

-

n-Butyllithium in hexane

-

Anhydrous tetrahydrofuran (THF)

-

Sodium borohydride

-

Methanol

-

Ammonium chloride solution (6N)

-

Oxalic acid

-

Ether

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dry ice-acetone bath

Procedure:

-

Protection of p-Hydroxybenzaldehyde: React p-hydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst (DL-camphor-10-sulfonic acid or p-toluenesulfonic acid) to form the tetrahydropyranyl (THP) ether derivative.

-

Formation of the Lithio Anion: In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in anhydrous THF. Cool the solution to -77 °C using a dry ice-acetone bath. Add n-butyllithium in hexane dropwise over 30 minutes. Continue stirring for another 30 minutes to an hour to form the yellow precipitate of the lithio anion.

-

Alkylation: Dissolve the THP-protected p-hydroxybenzaldehyde in anhydrous THF and add it to the reaction mixture over 15 minutes. Stir for an additional 15 minutes.

-

Work-up and Extraction: Allow the reaction mixture to warm to room temperature. Pour the mixture into cold water and extract with ether. Wash the combined ether extracts with saturated sodium chloride solution and dry over anhydrous K₂CO₃. Evaporate the solvent to obtain the crude 2-substituted dihydro-1,3-oxazine.

-

Reduction: Dissolve the crude dihydrooxazine in a minimum volume of methanol and cool to -5 to -10 °C. Add sodium borohydride and stir for 30 minutes. Pour the mixture into saturated sodium chloride solution and extract with ether. Dry the combined ether extracts over anhydrous K₂CO₃ and evaporate the solvent to get the crude tetrahydrooxazine.

-

Hydrolysis and Deprotection: Dissolve the crude tetrahydrooxazine in ethanol. Add 6N ammonium chloride solution and acidify to pH 5-6 with oxalic acid. Stir the mixture for 24 hours at room temperature to hydrolyze the oxazine ring. To remove the THP protecting group, add a catalytic amount of DL-camphor-10-sulfonic acid to the ethanol solution and stir for 1-2 hours.

-

Final Work-up and Purification: Pour the reaction mixture into saturated sodium chloride solution and extract with ether. Dry the combined ether extracts over anhydrous Na₂SO₄ and evaporate the solvent. The crude p-coumaraldehyde can be further purified by recrystallization or column chromatography to yield the final product with a reported melting point of 134 °C.[5]

Spectroscopic Identification

The unambiguous identification of p-coumaraldehyde relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for p-Coumaraldehyde

| Technique | Key Data | Reference |

| ¹H NMR | Chemical shifts for aromatic, olefinic, and aldehydic protons. | [6] |

| ¹³C NMR | Chemical shifts for aromatic, olefinic, and carbonyl carbons. | [6] |

| IR (KBr) | 1647 cm⁻¹ (-CHO), 970 cm⁻¹ (C=C, trans), 810 cm⁻¹ (Aromatic) | |

| MS | Molecular ion peak corresponding to the molecular weight (148.16 g/mol ) |

Experimental Protocol: Quantitative NMR (qNMR) of p-Coumaraldehyde

Quantitative NMR can be used to determine the purity of a p-coumaraldehyde sample.

Materials:

-

p-Coumaraldehyde sample

-

High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the p-coumaraldehyde sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent. Ensure complete dissolution.

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer.

-

Employ a single-pulse experiment without decoupling during the relaxation delay to avoid the Nuclear Overhauser Effect (NOE).

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate a well-resolved signal of p-coumaraldehyde and a signal from the internal standard.

-

-

Purity Calculation: The purity of the p-coumaraldehyde sample can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

sample = p-Coumaraldehyde

-

IS = Internal Standard

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of p-coumaraldehyde in various matrices.

Experimental Protocol: HPLC Analysis of p-Coumaraldehyde

This protocol is a general guideline and may require optimization for specific sample matrices.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

p-Coumaraldehyde standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or formic acid (for mobile phase modification)

Procedure:

-

Standard Preparation: Prepare a stock solution of p-coumaraldehyde in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (with 0.1% acetic acid) and acetonitrile is commonly used. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: Based on the UV spectrum of p-coumaraldehyde, a wavelength around 310-340 nm is typically used.

-

Injection Volume: 10-20 µL

-

-

Quantification: Create a calibration curve by plotting the peak area of the p-coumaraldehyde standards against their concentrations. Determine the concentration of p-coumaraldehyde in the sample by interpolating its peak area on the calibration curve.

Biological Activities and Signaling Pathways

p-Coumaraldehyde exhibits a range of biological activities that are of interest to the drug development community.

Phenylpropanoid Pathway

p-Coumaraldehyde is a central intermediate in the phenylpropanoid pathway in plants. This pathway starts with the amino acid phenylalanine and leads to the synthesis of a vast array of secondary metabolites.

Caption: Simplified Phenylpropanoid Pathway

Table 3: Enzymes in the Phenylpropanoid Pathway Leading to p-Coumaraldehyde

| Abbreviation | Enzyme Name |

| PAL | Phenylalanine ammonia-lyase |

| C4H | Cinnamate 4-hydroxylase |

| 4CL | 4-Coumarate:CoA ligase |

| CCR | Cinnamoyl-CoA reductase |

| CAD | Cinnamyl alcohol dehydrogenase |

| CHS | Chalcone synthase |

Antioxidant Activity

p-Coumaraldehyde possesses antioxidant properties, which are attributed to its phenolic hydroxyl group that can donate a hydrogen atom to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

-

p-Coumaraldehyde

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of p-coumaraldehyde in methanol.

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay:

-

In a 96-well plate, add a specific volume of each p-coumaraldehyde dilution.

-

Add the DPPH solution to each well.

-

Include a control well with methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the sample.

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of p-coumaraldehyde.

-

Anti-inflammatory Activity

p-Coumaraldehyde has been shown to exhibit anti-inflammatory effects. One of the mechanisms of its anti-inflammatory action is the inhibition of protein denaturation.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Materials:

-

p-Coumaraldehyde

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing a known concentration of p-coumaraldehyde, albumin solution, and PBS.

-

Incubation: Incubate the reaction mixtures at 37 °C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70 °C for 5 minutes.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated as:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

-

A_control is the absorbance of the control (without the test compound).

-

A_sample is the absorbance of the sample containing p-coumaraldehyde.

-

Antitumor Activity

p-Coumaraldehyde has been reported to possess antitumor properties by inhibiting the growth of cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

p-Coumaraldehyde

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of p-coumaraldehyde and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve p-coumaraldehyde).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as:

% Cell Viability = (A_sample / A_control) * 100

Where:

-

A_sample is the absorbance of the treated cells.

-

A_control is the absorbance of the control cells.

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

-

Conclusion

p-Coumaraldehyde (CAS: 20711-53-9) is a versatile phenolic compound with significant roles in both plant biochemistry and potential therapeutic applications. Its identification is reliably achieved through a combination of spectroscopic and chromatographic techniques. The synthetic methods described provide a basis for obtaining this compound for research purposes. The diverse biological activities of p-coumaraldehyde, particularly its antioxidant, anti-inflammatory, and antitumor effects, underscore its potential as a lead compound in drug discovery and development. The experimental protocols provided in this guide offer a practical framework for researchers to investigate and harness the properties of this promising natural product. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

Spectroscopic Data Interpretation of p-Coumaraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for p-coumaraldehyde, a naturally occurring phenolic compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the identification and characterization of this and similar compounds in research, and drug development.

Spectroscopic Data Summary

The structural elucidation of p-coumaraldehyde is critically supported by NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H and ¹³C NMR Spectroscopic Data

The NMR data presented below was acquired in Dimethyl Sulfoxide (DMSO-d₆) at 298K on a Bruker DMX-500MHz spectrometer.[1]

Table 1: ¹H NMR Spectroscopic Data for p-Coumaraldehyde

| Atom Label | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-7 | 9.58 | d | 7.8 |